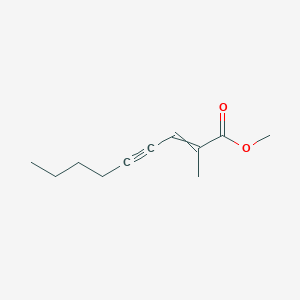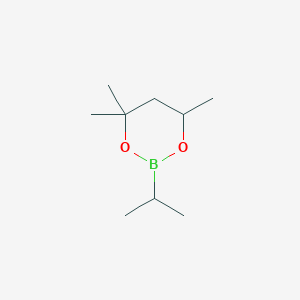
1-Bromo-1,2,4-trichlorooct-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,2,4-trichlorooct-1-en-3-one is a chemical compound that consists of 10 hydrogen atoms, 8 carbon atoms, 1 oxygen atom, 3 chlorine atoms, and 1 bromine atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Analyse Chemischer Reaktionen
1-Bromo-1,2,4-trichlorooct-1-en-3-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Addition Reactions: The double bond in the compound allows it to undergo addition reactions with various reagents
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,2,4-trichlorooct-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-1,2,4-trichlorooct-1-en-3-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1,2,4-trichlorooct-1-en-3-one can be compared with other halogenated compounds, such as:
1-Bromo-2-propanol: Known for its use in various chemical reactions and biological studies.
3-Bromo-1,1,1-trifluoro-2-propanol: Used in chemical synthesis and as a probe in biological research.
Cycloalkanes: These cyclic hydrocarbons have different chemical properties and applications compared to this compound.
The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and properties.
Eigenschaften
CAS-Nummer |
64785-86-0 |
|---|---|
Molekularformel |
C8H10BrCl3O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-bromo-1,2,4-trichlorooct-1-en-3-one |
InChI |
InChI=1S/C8H10BrCl3O/c1-2-3-4-5(10)7(13)6(11)8(9)12/h5H,2-4H2,1H3 |
InChI-Schlüssel |
PPVKEUQLUHYWNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)C(=C(Cl)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)




![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)

